1-(3-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
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Overview
Description
1-(3-CHLOROPHENYL)-3-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}UREA is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-3-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}UREA typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. This reaction forms the 1,3,4-thiadiazole core structure.
Introduction of the Phenylethenyl Group: The phenylethenyl group is introduced through a Heck coupling reaction, where a suitable aryl halide is reacted with an alkene in the presence of a palladium catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative is reacted with the thiadiazole intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with an isocyanate to form the urea moiety, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-3-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}UREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}UREA has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}UREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
The exact mechanism of action may vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-3-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}UREA can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound also contains a chlorophenyl group and is used in various pharmaceutical applications.
1-(3-Chlorophenyl)-1,2-propanedione: Another compound with a chlorophenyl group, used in organic synthesis and as an intermediate in the production of other chemicals.
Properties
Molecular Formula |
C17H13ClN4OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-7-4-8-14(11-13)19-16(23)20-17-22-21-15(24-17)10-9-12-5-2-1-3-6-12/h1-11H,(H2,19,20,22,23)/b10-9+ |
InChI Key |
KFPLPXNRWRNIMN-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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